molecular formula C10H20N2O3 B13922865 4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol CAS No. 278805-33-7

4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol

Cat. No.: B13922865
CAS No.: 278805-33-7
M. Wt: 216.28 g/mol
InChI Key: CLZQNNVZKPINPC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol typically involves multi-step organic reactions. One common method involves the reaction of piperidine with formaldehyde and a suitable amine to introduce the aminomethyl group. The 1,3-dioxolane ring can be introduced through a subsequent reaction with ethylene glycol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and catalysts to facilitate the reactions. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the dioxolane ring may enhance the compound’s stability and solubility. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidine: Similar structure but lacks the hydroxyl group.

    4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidone: Contains a ketone group instead of a hydroxyl group.

    4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinecarboxylic acid: Features a carboxylic acid group.

Uniqueness

The presence of both the aminomethyl and dioxolane groups in 4-(Aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)-4-piperidinol makes it unique compared to similar compounds

Properties

CAS No.

278805-33-7

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

4-(aminomethyl)-1-(1,3-dioxolan-2-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C10H20N2O3/c11-8-10(13)1-3-12(4-2-10)7-9-14-5-6-15-9/h9,13H,1-8,11H2

InChI Key

CLZQNNVZKPINPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CN)O)CC2OCCO2

Origin of Product

United States

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